Phenoxyethanol

Catalog No.
S539458
CAS No.
122-99-6
M.F
C8H10O2
C8H10O2
C6H5OC2H4OH
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxyethanol

CAS Number

122-99-6

Product Name

Phenoxyethanol

IUPAC Name

2-phenoxyethanol

Molecular Formula

C8H10O2
C8H10O2
C6H5OC2H4OH

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

QCDWFXQBSFUVSP-UHFFFAOYSA-N

SMILES

Array

solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
24g/L at 20°C
Freely soluble in alcohol, ether, and sodium hydroxide
Soluble in ethanol, alkali, chloroform
2.67 g/100 mL water
In water, 2.6X10+4 mg/L at 20 °C
26700 mg/L @ 20 °C (exp)
Solubility in water, g/100ml: 2.7

Synonyms

2-phenoxyethanol, Emuclens, Erisept, ethylene glycol monophenyl ether, phenoxethol, phenoxyethanol

Canonical SMILES

C1=CC=C(C=C1)OCCO

The exact mass of the compound Phenoxyethanol is 138.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 68° f (ntp, 1992)24g/l at 20°c0.19 mfreely soluble in alcohol, ether, and sodium hydroxidesoluble in ethanol, alkali, chloroform2.67 g/100 ml waterin water, 2.6x10+4 mg/l at 20 °csolubility in water, g/100ml: 2.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Phenoxyethanol (CAS 122-99-6) is a high-boiling glycol ether and aromatic alcohol that serves as a critical broad-spectrum preservative and solvent in industrial, cosmetic, and pharmaceutical applications [1]. Unlike highly volatile or pH-sensitive alternatives, phenoxyethanol provides exceptional baseline properties, including thermal stability up to 80°C, a high boiling point of 247°C, and robust functionality across a broad pH range of 3.0 to 8.5 [2]. In procurement contexts, it is primarily selected to replace formaldehyde-releasing agents and highly sensitizing isothiazolinones, offering a chemically stable, globally compliant solution for protecting aqueous and emulsion-based formulations against microbial spoilage [3].

Generic substitution of phenoxyethanol with other common preservatives often leads to catastrophic formulation failures or severe safety liabilities. Substituting with benzyl alcohol introduces high volatility, causing the preservative to evaporate during high-temperature emulsification (e.g., 80°C hot-pour processes), leaving the final product unprotected [1]. Replacing it with organic acids like sodium benzoate severely restricts the formulation's pH window, as these acids lose their antimicrobial efficacy in neutral or alkaline environments (pH > 6.0)[2]. Furthermore, attempting to achieve similar broad-spectrum efficacy using methylisothiazolinone (MIT) or formaldehyde releasers introduces unacceptable dermal sensitization risks, often triggering regulatory non-compliance and consumer allergic reactions [3]. Thus, phenoxyethanol is non-interchangeable when a process demands high thermal tolerance, broad pH stability, and a low-allergen profile.

Dermal Sensitization Prevalence: Phenoxyethanol vs. Methylisothiazolinone (MIT)

Clinical patch-test data from the North American Contact Dermatitis Group (NACDG) involving over 50,000 patients demonstrates a stark contrast in sensitization risks between preservatives. Phenoxyethanol exhibits an exceptionally low positive patch-test reaction (PPTR) rate of just 0.2% [1]. In direct contrast, methylisothiazolinone (MIT), a common industrial substitute, shows a severe sensitization rate of 12.2%, making it a leading cause of allergic contact dermatitis [1].

Evidence DimensionPositive patch-test reaction (PPTR) rate for dermal sensitization
Target Compound Data0.2% sensitization rate
Comparator Or BaselineMethylisothiazolinone (MIT) at 12.2% sensitization rate
Quantified DifferencePhenoxyethanol demonstrates a 60-fold lower sensitization prevalence compared to MIT.
ConditionsNACDG clinical patch testing on 50,799 patients evaluating cosmetic and industrial preservative exposure.

Procuring phenoxyethanol allows manufacturers to formulate hypoallergenic, leave-on products that avoid the severe consumer backlash and regulatory restrictions associated with MIT.

High-Temperature Processing Retention: Phenoxyethanol vs. Benzyl Alcohol

During the manufacturing of emulsions, water phases are frequently heated to 80-85°C. Phenoxyethanol possesses a high boiling point of 247°C and a very low vapor pressure (0.7 mmHg at 84.5°C), ensuring it remains stable and dissolved in the formulation without flashing off [1]. Conversely, benzyl alcohol is significantly more volatile (boiling point 205°C) and prone to evaporation under these heated compounding conditions, which can result in sub-lethal preservative concentrations in the finished batch .

Evidence DimensionVapor pressure and thermal retention during heated processing
Target Compound DataVapor pressure of 0.7 mmHg at 84.5°C; boiling point 247°C
Comparator Or BaselineBenzyl alcohol (boiling point 205°C)
Quantified DifferencePhenoxyethanol provides a significantly higher boiling point (+42°C) and near-zero evaporative loss at standard 80°C emulsification temperatures compared to volatile alternatives.
ConditionsHeated aqueous phase compounding and hot-pour manufacturing (80-85°C).

Ensures the preservative concentration remains intact during high-heat manufacturing, preventing costly batch spoilage due to under-preservation.

Antimicrobial Stability Across pH Gradients: Phenoxyethanol vs. Organic Acids

A critical limitation of many preservatives is their dependence on formulation pH. Phenoxyethanol maintains its structural integrity and full antimicrobial efficacy across a broad pH range of 3.0 to 8.5 [1]. In contrast, organic acid preservatives such as sodium benzoate are highly pH-dependent; they only function optimally in acidic conditions (pH 2-6) and lose virtually all antimicrobial efficacy when the formulation pH approaches neutral or alkaline levels [2].

Evidence DimensionEffective operational pH range for antimicrobial activity
Target Compound DataFully stable and effective across pH 3.0 to 8.5
Comparator Or BaselineSodium Benzoate (effective only at pH 2.0 - 6.0)
Quantified DifferencePhenoxyethanol provides a functional pH window that extends well into neutral and slightly alkaline conditions where organic acids fail.
ConditionsAqueous formulation matrices spanning acidic serums to alkaline cleansers.

Allows procurement teams to standardize on a single preservative raw material for diverse product lines, simplifying inventory and reducing supply chain complexity.

Targeted Gram-Negative Bacterial Control: Phenoxyethanol vs. Alternative Preservatives

In aqueous formulations, Gram-negative bacteria such as Pseudomonas aeruginosa represent a severe spoilage and safety risk. Phenoxyethanol is highly effective at disrupting Gram-negative cell membranes, demonstrating strong inhibitory activity against P. aeruginosa at concentrations of 1.0 wt% or lower [1]. Many alternative preservatives, while effective against fungi and Gram-positive bacteria, generally exhibit weaker efficacy against Pseudomonas strains, often necessitating the addition of secondary Gram-negative biocides or complex compounding structures to prevent batch spoilage [2].

Evidence DimensionAntimicrobial efficacy against Gram-negative Pseudomonas aeruginosa
Target Compound DataStrong inhibitory activity at ≤ 1.0 wt%
Comparator Or BaselineGeneral organic acids and weaker alcohols
Quantified DifferenceProvides primary standalone protection against critical Gram-negative pathogens where alternatives require supplementation.
ConditionsMinimum Inhibitory Concentration (MIC) assays in cosmetic and pharmaceutical aqueous matrices.

Pseudomonas is a primary cause of catastrophic aqueous batch spoilage; phenoxyethanol provides critical targeted protection that prevents product recalls.

Hypoallergenic Leave-On Cosmetics & Skincare

Directly leveraging its exceptionally low sensitization rate (0.2%) compared to MIT, phenoxyethanol is the preservative of choice for leave-on formulations such as facial serums, body lotions, and eye creams. It ensures long-term microbial stability without triggering allergic contact dermatitis in end-users [1].

High-Temperature Emulsion Manufacturing

Because of its high boiling point (247°C) and negligible vapor pressure, phenoxyethanol is ideal for hot-pour products and emulsions that require high-heat water phases (80°C+). Unlike benzyl alcohol, it will not volatilize during processing, ensuring the final product retains its intended preservative concentration [2].

Broad-pH Surfactant Systems & Cleansers

Phenoxyethanol's ability to remain active across a pH range of 3.0 to 8.5 makes it highly suitable for liquid soaps, shampoos, and industrial cleansers. It provides reliable preservation in neutral to slightly alkaline environments where traditional organic acids (like sodium benzoate) become ionized and ineffective [3].

Multi-Dose Biologic and Vaccine Preservation

Due to its targeted efficacy against Gram-negative bacteria like Pseudomonas aeruginosa and its low destabilizing effect on proteins, phenoxyethanol is heavily utilized in multi-dose biological formulations and vaccines. It maintains sterility over repeated uses without compromising the structural integrity of the active pharmaceutical ingredients [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ethylene glycol phenyl ether is a colorless liquid with a pleasant odor. Density 1.02 g / cm3. An irritant.
Liquid
Clear liquid with a pleasant odor; [CAMEO]
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Oily liquid
Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

138.068079557 Da

Monoisotopic Mass

138.068079557 Da

Boiling Point

473.4 °F at 760 mmHg (NTP, 1992)
boiling point equals 473 °F
245.2 °C
Liquid; bp: 243 °C /2-Phenoxyethanol acetate/
237.00 to 238.00 °C. @ 760.00 mm Hg
245Â °C

Flash Point

250 °F (NTP, 1992)
Flash point equals 250 °F
260 °F (127 °C) (Closed cup)
127Â °C c.c.

Heavy Atom Count

10

Taste

Burning taste

Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.8 (Air = 1)
Relative vapor density (air = 1): 4.8

Density

1.104 (USCG, 1999) - Denser than water; will sink
1.1094 at 20 °C/20 °C
Bulk density: 9.2 lb/gal
Relative density (water = 1): 1.1

LogP

1.16 (LogP)
log Kow = 1.16
1.2

Odor

Faint aromatic odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

57 °F (NTP, 1992)
14 °C
11-13 °C
14Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HIE492ZZ3T

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Antimicrobial agent used as a preservative in cosmetics,,.

Therapeutic Uses

Phenoxyethanol (PE) is a preservative added to cosmetics and pharmaceuticals such as antibiotic ointments and solutions, ear-drops, and vaccines.
Anti-Infective Agents, Local; Anesthetics
Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It is less effective against Proteus vulgaris, other Gram-negative organisms, and Gram-positive organisms. It has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is obtained with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection derivatives of phenoxyethanol are used with either cyclic acid or zinc undecenoate.
TOPICAL ANTISEPTIC

Pharmacology

This substance has broad-spectrum antimicrobial activity against bacteria, yeasts, and mold [L2621].

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate.

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 1 mmHg at 172.4 °F (NTP, 1992)
0.007 [mmHg]
0.007 mm Hg at 25 °C
Vapor pressure, kPa at 20Â °C: 0.0013

Pictograms

Irritant

Irritant

Other CAS

122-99-6
9004-78-8

Absorption Distribution and Excretion

The fate of phenoxyethanol in rats and humans has been investigated. More than 90% of an oral dose of 16, 27 or 160 mg/kg body weight of (2-(14)C)phenoxyethanol administered to male Colworth rats by was excreted in the urine within 24 hours of administration. A female rat also excreted about 90% of a dose of 27 mg/kg body weight in the urine within 24 hours. About 2% and 1.3% of the ingested dose was recovered from the exhaled air of female and male rats, respectively.
A pharmacokinetic study of phenoxyethanol was performed using a mass spectrometry model for simultaneous analysis of phenoxyethanol (PE) and its major metabolite, phenoxyacetic acid (PAA), in rat plasma, urine, and 7 different tissues. The absolute topical bioavailability of PE was 75.4% and 76.0% for emulsion and lotion, respectively. Conversion of PE to PAA was extensive, with the average AUCPAA-to-AUCPE ratio being 4.4 and 5.3 for emulsion and lotion, respectively. The steady-state tissue-to-plasma PE concentration ratio (Kp) was higher than unity for kidney, spleen, heart, brain, and testis and was lower (0.6) for lung and liver, while the metabolite Kp ratio was higher than unity for kidney, liver, lung, and testis and was lower (0.3) for other tissues.
... An entire oral dose of 11 mg of unlabelled 2-phenoxyethanol was accounted for in the urine of one healthy male volunteer as 2-phenoxyacetic acid. Most of the acid was excreted unconjugated.
The fate of 2-phenoxyethanol in rats and humans has been investigated. More than 90% of an oral dose of 16, 27 or 160 mg/kg bw of (2-(14)C)phenoxyethanol given to male Colworth rats by gavage was excreted in the urine within 24 hr. A female rat also excreted about 90% of a dose of 27 mg/kg bw in the urine within 24 hr. Approximately 2 and 1.3% of the ingested dose was recovered from expired air of female and male rats, respectively. The rate of intestinal absorption was rapid, with 60-70% of the excreted (14)C detected at 3 hr and > 95% of the total 4-day urinary (14)C detected within the first 24 hr. Trace amounts of radioactivity were detected in feces. Four days after dosing, only trace amounts of radioactivity remained in the carcass, primarily in the liver (< 0.2% of the dose), fat and muscle. At 4 days, the (14)C concentration in blood was only 0.001.
... NOT READILY ABSORBED THROUGH THE SKIN IN ACUTELY TOXIC AMT.
2-PHENOXYETHANOL (0.1-0.5 ML/L) SEDATED OR ANESTHETIZED FISH WITHIN MINUTES WHEN THE ANIMALS WERE IMMERSED IN THE AGENT. WHEN ADMIN IN THIS WAY, THE ANESTHETIC WAS ABSORBED INTO THE BLOOD STREAM THROUGH THE GILL LAMELLAE.

Metabolism Metabolites

The fate of phenoxyethanol in rats and humans has been investigated. The rate of intestinal absorption was rapid, with 60-70% of the excreted (14)C detected at 3 hours and > 95% of the total 4-day urinary (14)C detected within the first 24 hr. Trace amounts of radioactivity were detected in feces. Four days after dosing, only trace amounts of radioactivity remained in the carcass, primarily in the liver (< 0.2% of the dose), fat and muscle. At the 4 day point, the (14)C concentration in blood was measured to be only 0.001. The major metabolite of phenoxyethanol is phenoxyacetic acid.
Once hydrolyzed, 2-phenoxyethanol is rapidly absorbed and oxidized to phenoxyacetic acid ...
YIELDS PHENOL IN CONIOPHORA, IN PLEUROTUS, & IN POLYSTICTUS ... . /FROM TABLE/
The toxicity of glycol ethers is associated with their oxidation to the corresponding aldehyde and alkoxyacetic acid by cytosolic alcohol dehydrogenase (ADH; EC 1.1.1.1.) and aldehyde dehydrogenase (ALDH; 1.2.1.3). Dermal exposure to these compounds can result in localised or systemic toxicity including skin sensitisation and irritancy, reproductive, developmental and hematological effects. It has previously been shown that skin has the capacity for local metabolism of applied chemicals. Therefore, there is a requirement to consider metabolism during dermal absorption of these compounds in risk assessment for humans. Cytosolic fractions were prepared from rat liver, and whole and dermatomed skin by differential centrifugation. Rat skin cytosolic fractions were also prepared following multiple dermal exposure to dexamethasone, ethanol or 2-butoxyethanol (2-BE). The rate of ethanol, 2-ethoxyethanol (2-EE), ethylene glycol, 2-phenoxyethanol (2-PE) and 2-BE conversion to alkoxyacetic acid by ADH/ALDH in these fractions was continuously monitored by UV spectrophotometry via the conversion of NAD+ to NADH at 340 nm. Rates of ADH oxidation by rat liver cytosol were greatest for ethanol followed by 2-EE >ethylene glycol >2-PE >2-BE. However, the order of metabolism changed to 2-BE >2-PE >ethylene glycol >2-EE >ethanol using whole and dermatomed rat skin cytosolic fractions, with approximately twice the specific activity in dermatomed skin cytosol relative to whole rat skin. This suggests that ADH and ALDH are localised in the epidermis that constitutes more of the protein in dermatomed skin than whole skin cytosol. Inhibition of ADH oxidation in rat liver cytosol by pyrazole was greatest for ethanol followed by 2-EE >ethylene glycol >2-PE >2-BE, but it only inhibited ethanol metabolism by 40% in skin cytosol. Disulfiram completely inhibited alcohol and glycol ether metabolism in the liver and skin cytosolic fractions. Although ADH1, ADH2 and ADH3 are expressed at the protein level in rat liver, only ADH1 and ADH2 are selectively inhibited by pyrazole and they constitute the predominant isoforms that metabolise short-chain alcohols in preference to intermediate chain-length alcohols. However, ADH1, ADH3 and ADH4 predominate in rat skin, demonstrate different sensitivities to pyrazole, and are responsible for metabolising glycol ethers. ALDH1 is the predominant isoform in rat liver and skin cytosolic fractions that is selectively inhibited by disulfiram and responds to the amount of aldehyde formed by the ADH isoforms expressed in these tissues. Thus, the different affinity of ADH and ALDH for alcohols and glycol ethers of different carbon-chain length may reflect the relative isoform expression in rat liver and skin. Following multiple topical exposure, ethanol metabolism increased the most following ethanol treatment, and 2-BE metabolism increased the most following 2-BE treatment. Ethanol and 2-BE may induce specific ADH and ALDH isoforms that preferentially metabolise short-chain alcohols (i.e. ADH1, ALDH1) and longer chain alcohols (i.e. ADH3, ADH4, ALDH1), respectively. Treatment with a general inducing agent such as dexamethasone enhanced ethanol and 2-BE metabolism suggesting induction of multiple ADH isoforms.
Studies were conducted... to evaluate the in vitro hemolytic potential of / ethylene glycol phenyl ether/ EGPE and its major metabolite using rabbit red blood cells (RBC). Phenoxyacetic acid (PAA) was identified as a major blood metabolite of EGPE. In vitro exposure of female rabbit erythrocytes indicated EGPE to be considerably more hemolytic than PAA.
Oxidized to the corresponding aldehyde and alkoxyacetic acid by alcohol dehydrogenase (ADH; EC 1.1.1.1) and aldehyde dehydrogenase (ALDH; EC 1.2.1.3), respectively. (A15201)

Wikipedia

Phenoxyethanol

Drug Warnings

Peritonitis is the established term for infective inflammation of the peritoneum, whereas serositis generally refers to aseptic inflammation of a serous cavity, including the peritoneum. Serositis may be metabolic, viral, autoimmune, drug induced, genetic, allergic or granulomatous, or due to chemical antiseptics. In ...gynecological department, 4 patients had peritonitis and ascites after laparotomy. Based on the investigation... the solution used for peritoneal lavage (0.1% octenidine dihydrochloride and 2% phenoxyethanol) played a role in the tissue toxicity that caused chemical serositis with effusion.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

A mixture of ethylene chlorohydrin in 30% aqueous NaOH may be added to phenol at 100-110 °C to give 2-phenoxyethanol in 98% yield.
Obtained by treating phenol with ethylene oxide in an alkaline medium.
Produced by the hydroxyethylation of phenol ... in the presence of alkali-metal hydroxides or alkali metal borohydrides.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Miscellaneous Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Transportation Equipment Manufacturing
Adhesive Manufacturing
Other (requires additional information)
Printing Ink Manufacturing
Plastics Product Manufacturing
Printing and Related Support Activities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Ethanol, 2-phenoxy-: ACTIVE

Analytic Laboratory Methods

Good resolution of a standard mixture of benzyl alcohol, 2-phenoxyethanol, 1-phenoxy-2-propanol, 3,4-dichloro and 2,4-dichlorophenylmethanol and ethyl 4-hydroxybenzoate internal standard was achieved by reversed-phase high performance liquid chromatography using an RP-18 column, hydrated methyl cyanide as mobile phase and 230 nm for detection. Linearity was observed up to 20 ug injected for 2-phenoxyethanol and up to 6 ug injected for the other alcs. Five cosmetic products were subjected to high performance liquid chromatography and quantitative recoveries and excellent precision for added mixtures of the alc preservatives were obtained.
A thin layer chromatography procedure is presented for the separation and identification of preservatives that are listed in the current European Economic Community Council Directive on cosmetic products or have been permitted in the past. The method consists of extraction of acidified cosmetics with methanol, separation of the extractions by thin layer chromatography on aluminum oxide and silica gel-coated plates using 1 developing solvent, and visualization of the preservatives on the plates using short-wave-length ultraviolet light and 6 detection reagents. The retention behavior and the detectability of 88 preservatives were investigated, of which 74 were characterized by this method. The preservatives in 14 commercial cosmetic products were tentatively identified by the procedure described. In general this method will permit the routine detection of preservatives in cosmetics in an approx concn of 0.1% (wt/wt).

Stability Shelf Life

STABLE IN PRESENCE OF ACIDS & ALKALIES.

Dates

Last modified: 08-15-2023
1. Dréno B, Zuberbier T, Gelmetti C, Gontijo G, Marinovich M. Safety review of phenoxyethanol when used as a preservative in cosmetics. J Eur Acad Dermatol Venereol. 2019 Nov;33 Suppl 7:15-24. doi: 10.1111/jdv.15944. PMID: 31588615.

2. Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, 2-phenoxyethanol, CAS Registry Number 122-99-6. Food Chem Toxicol. 2019 Aug;130 Suppl 1:110629. doi: 10.1016/j.fct.2019.110629. Epub 2019 Jun 23. PMID: 31242430.

3. Li DG, Du HY, Gerhard S, Imke M, Liu W. Inhibition of TRPV1 prevented skin irritancy induced by phenoxyethanol. A preliminary in vitro and in vivo study. Int J Cosmet Sci. 2017 Feb;39(1):11-16. doi: 10.1111/ics.12340. Epub 2016 Jun 28. PMID: 27168163.

4. Aranzabal MA, Arruti N, Joral A, Lasa EM, Martínez S, Echenagusia MA. Contact urticaria caused by phenoxyethanol in ultrasound gel. Contact Dermatitis. 2019 Aug;81(2):132-133. doi: 10.1111/cod.13255. Epub 2019 Apr 13. PMID: 30820971.

5. Scognamiglio J, Jones L, Letizia CS, Api AM. Fragrance material review on 2-phenoxyethanol. Food Chem Toxicol. 2012 Sep;50 Suppl 2:S244-55. doi: 10.1016/j.fct.2011.10.030. Epub 2011 Oct 19. PMID: 22036980.

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